molecular formula C11H12N2O3 B1622624 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine CAS No. 501326-00-7

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B1622624
CAS No.: 501326-00-7
M. Wt: 220.22 g/mol
InChI Key: PKZYEWCOLFKKOT-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the oxazole family This compound is characterized by the presence of a 1,2-oxazole ring substituted with a 2,4-dimethoxyphenyl group and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazole ring and the amine group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
  • 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-carboxylic acid
  • 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-methylamine

Comparison: Compared to its analogs, 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine exhibits unique properties due to the presence of the amine group at the 5-position. This functional group enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the 2,4-dimethoxyphenyl group provides steric and electronic effects that influence the compound’s behavior in various reactions .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZYEWCOLFKKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396996
Record name 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501326-00-7
Record name 3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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